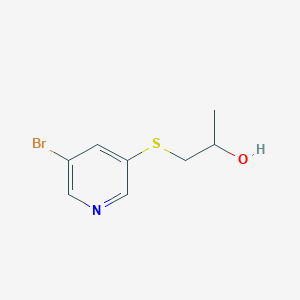











|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([S:8][CH:9]([CH3:13])CNC)[CH:5]=[N:6][CH:7]=1.O=[C:15](O)[C@@H]([C@H]([C@H]([C@@H](C(O)=O)O)O)O)O.[OH2:28].O=C(O)[C@@H]([C@H]([C@H]([C@@H](C(O)=O)O)O)O)O.BrC1C=C(SC(C)CNC)C=NC=1.BrC1C=C(SC(C)CNC)C=NC=1>C(O)C>[Br:1][C:2]1[CH:3]=[C:4]([S:8][CH2:9][CH:13]([OH:28])[CH3:15])[CH:5]=[N:6][CH:7]=1 |f:3.4.5|
|


|
Name
|
(2-(5-bromo(3-pyridylthio))isopropyl)methylamine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
(2-(5-bromo(3-pyridylthio))propyl)methylamine
|
|
Quantity
|
1.01 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=NC1)SC(CNC)C
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0.406 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C([C@H](O)[C@@H](O)[C@@H](O)[C@H](O)C(=O)O)O
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
(2-(5-bromo(3-pyridylthio))-isopropyl)methylamine hemigalactarate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
(2-(5-bromo(3-pyridylthio))propyl)methylamine hemigalactarate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C([C@H](O)[C@@H](O)[C@@H](O)[C@H](O)C(=O)O)O.BrC=1C=C(C=NC1)SC(CNC)C.BrC=1C=C(C=NC1)SC(CNC)C
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
while warming the solution
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
|
Type
|
CUSTOM
|
|
Details
|
To remove some white, insoluble solids
|
|
Type
|
FILTRATION
|
|
Details
|
the warm solution was filtered through a glass wool plug
|
|
Type
|
WASH
|
|
Details
|
washing the filter plug with a warm solution of ethanol-water (4:1
|
|
Type
|
ADDITION
|
|
Details
|
The filtrate was diluted with ethanol (22.5 mL)
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting solids were filtered
|
|
Type
|
WASH
|
|
Details
|
washed with ethanol (2×5 mL), and vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
dried at 45° C.
|
|
Type
|
CUSTOM
|
|
Details
|
to give 0.512 g (36.1%) of light-beige, crystalline flakes, mp 146.5-149.5° C
|


Reaction Time |
16 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC=1C=C(C=NC1)SCC(C)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |